molecular formula C14H10BrCl2NO2 B3741711 2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide

2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B3741711
M. Wt: 375.0 g/mol
InChI Key: QKIDMKKVPLPGJX-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide” contains several functional groups. It has a bromophenoxy group, a dichlorophenyl group, and an acetamide group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of halogens (bromine and chlorine) could potentially influence the compound’s polarity and intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine and chlorine atoms might be susceptible to nucleophilic substitution reactions. The acetamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and potentially its boiling and melting points. The acetamide group could contribute to its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, stability, and possible uses in various chemical or biological contexts .

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDMKKVPLPGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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